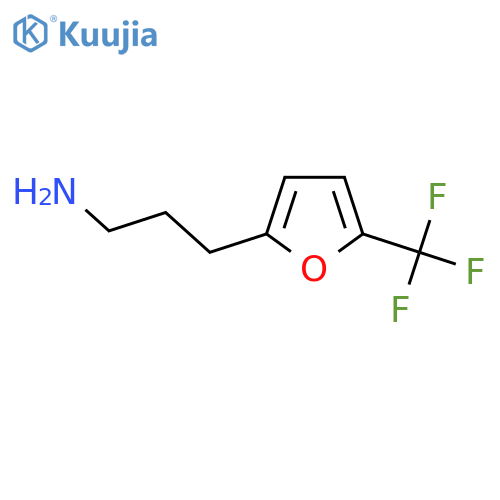

Cas no 1379965-40-8 (3-5-(trifluoromethyl)furan-2-ylpropan-1-amine)

3-5-(trifluoromethyl)furan-2-ylpropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-5-(trifluoromethyl)furan-2-ylpropan-1-amine

- 1379965-40-8

- EN300-1931972

- 3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine

-

- インチ: 1S/C8H10F3NO/c9-8(10,11)7-4-3-6(13-7)2-1-5-12/h3-4H,1-2,5,12H2

- InChIKey: KZFLXPZUCWNYQR-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=C(CCCN)O1)(F)F

計算された属性

- せいみつぶんしりょう: 193.07144843g/mol

- どういたいしつりょう: 193.07144843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 39.2Ų

3-5-(trifluoromethyl)furan-2-ylpropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1931972-0.25g |

3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine |

1379965-40-8 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1931972-10.0g |

3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine |

1379965-40-8 | 10g |

$7250.0 | 2023-06-02 | ||

| Enamine | EN300-1931972-1g |

3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine |

1379965-40-8 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1931972-1.0g |

3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine |

1379965-40-8 | 1g |

$1686.0 | 2023-06-02 | ||

| Enamine | EN300-1931972-0.05g |

3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine |

1379965-40-8 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1931972-0.1g |

3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine |

1379965-40-8 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1931972-0.5g |

3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine |

1379965-40-8 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1931972-10g |

3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine |

1379965-40-8 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1931972-5.0g |

3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine |

1379965-40-8 | 5g |

$4890.0 | 2023-06-02 | ||

| Enamine | EN300-1931972-2.5g |

3-[5-(trifluoromethyl)furan-2-yl]propan-1-amine |

1379965-40-8 | 2.5g |

$2071.0 | 2023-09-17 |

3-5-(trifluoromethyl)furan-2-ylpropan-1-amine 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

3-5-(trifluoromethyl)furan-2-ylpropan-1-amineに関する追加情報

Introduction to 3-5-(trifluoromethyl)furan-2-ylpropan-1-amine (CAS No. 1379965-40-8)

3-5-(trifluoromethyl)furan-2-ylpropan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. The compound, identified by the CAS number 1379965-40-8, features a trifluoromethyl group attached to a furan ring, which is further linked to a propylamine moiety. This distinct molecular architecture imparts distinct reactivity and potential biological activity, making it a valuable intermediate in the synthesis of various high-value chemical entities.

The presence of the trifluoromethyl group is particularly noteworthy, as it is a common substituent in modern pharmaceuticals known for its ability to enhance metabolic stability, lipophilicity, and binding affinity. In the context of 3-5-(trifluoromethyl)furan-2-ylpropan-1-amine, this group likely contributes to the compound's overall physicochemical properties, influencing its solubility, bioavailability, and interaction with biological targets. The furan ring, a five-membered heterocycle containing an oxygen atom, is another key feature that introduces polarity and potential hydrogen bonding capabilities into the molecule.

The amine functionality at the terminal position of the propyl chain provides a site for further chemical modification, enabling the synthesis of more complex derivatives. This flexibility makes 3-5-(trifluoromethyl)furan-2-ylpropan-1-amine a versatile building block for medicinal chemists seeking to develop novel therapeutic agents. Recent advancements in synthetic methodologies have improved access to this compound, allowing for more efficient exploration of its pharmacological potential.

Recent studies have highlighted the importance of furan derivatives in drug discovery, particularly due to their role as bioisosteres that can modulate molecular interactions. The incorporation of a trifluoromethyl group into these structures often enhances their pharmacokinetic profiles. For instance, research published in leading journals has demonstrated that trifluoromethyl-substituted furans exhibit promising activity against various biological pathways, including enzyme inhibition and receptor binding. These findings have spurred interest in exploring derivatives like 3-5-(trifluoromethyl)furan-2-ylpropan-1-amine as lead compounds for new drug candidates.

The synthesis of 3-5-(trifluoromethyl)furan-2-ylpropan-1-amine typically involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps often include nucleophilic substitution reactions at the furan ring followed by functional group interconversions to introduce the propylamine moiety. Advances in catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have streamlined these processes, making them more scalable and cost-effective.

In the realm of agrochemicals, compounds featuring furan and trifluoromethyl groups are increasingly being investigated for their potential as crop protection agents. The structural features of 3-5-(trifluoromethyl)furan-2-ylpropan-1-amine suggest it may exhibit herbicidal or insecticidal properties by interacting with target enzymes or receptors in pests. Preliminary screenings have shown encouraging results in model systems, warranting further investigation into its efficacy and environmental impact.

The pharmacological evaluation of 3-5-(trifluoromethyl)furan-2-ylpropan-1-amine has revealed several interesting properties. In vitro assays have indicated potential activity against enzymes such as cytochrome P450 monooxygenases, which play a crucial role in drug metabolism. Additionally, interactions with G-protein coupled receptors (GPCRs) have been observed, suggesting possible applications in treating neurological disorders or cardiovascular diseases. These findings underscore the compound's significance as a scaffold for drug development.

One of the most compelling aspects of 3-5-(trifluoromethyl)furan-2-ylylpropanolamine is its synthetic versatility. The presence of both electrophilic and nucleophilic sites allows for diverse modifications, enabling chemists to tailor its properties for specific applications. For example, functionalization at the amine group can yield amides or ureas, while reactions at the furan ring can introduce additional heterocycles or aromatic systems. This adaptability makes it an attractive candidate for library synthesis programs aimed at discovering novel bioactive molecules.

The growing interest in fluorinated compounds has also driven innovation in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are essential tools for confirming the structure and purity of 3-trifluoro-furanpropylamine CAS 1379965408 derivatives like this one. These methods ensure that researchers can confidently proceed with biological evaluations without concerns about impurities or structural ambiguities.

As research continues to uncover new therapeutic targets and challenges emerge in drug resistance, compounds like 3-trifluoro-furanpropylamine CAS 1379965408 will remain valuable assets in medicinal chemistry portfolios. Their unique combination of structural features offers opportunities to develop innovative solutions for unmet medical needs. Collaborative efforts between synthetic chemists and biologists will be crucial in maximizing their potential by rapidly translating laboratory discoveries into clinical applications.

In conclusion,3-trifluoro-furanpropylamine CAS 1379965408 represents a significant advancement in pharmaceutical research due to its well-designed molecular framework and promising biological properties。 The synergistic effects of its key components—the trifluoromethyl group、the furan ring,and the amine moiety—make it an ideal candidate for further exploration。 As our understanding of molecular interactions deepens,this compound is poised to play a pivotal role in shaping next-generation therapeutics。

1379965-40-8 (3-5-(trifluoromethyl)furan-2-ylpropan-1-amine) 関連製品

- 2551119-53-8(3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)

- 2138507-72-7(2-(3-methylbutyl)-4-phenylfuran-3-carboxylic acid)

- 1954-91-2(3-Hydroxybutyranilide)

- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)

- 2171225-41-3(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidobenzoic acid)

- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)

- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)

- 2168633-65-4(2,2-Diethyl-5,5,6,6-tetramethyl-1,3-oxazinane)

- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)

- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)